5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains both thiazole and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and pyrimidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorine atom, leading to a variety of substituted products.
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have shown topoisomerase I inhibitory activity, which is crucial for their anticancer properties . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other thiazole and pyrimidine derivatives:
Thiazolo[5,4-d]thiazoles: These compounds have high oxidative stability and are used in organic electronics.
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H2ClN3OS |
---|---|
Molekulargewicht |
187.61 g/mol |
IUPAC-Name |
5-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H2ClN3OS/c6-5-8-3-2(4(10)9-5)11-1-7-3/h1H,(H,8,9,10) |
InChI-Schlüssel |
FSHHAMFGEBYYJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(S1)C(=O)NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.